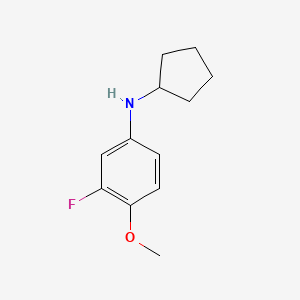
N-cyclopentyl-3-fluoro-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-fluoro-4-methoxyaniline is an organic compound with the molecular formula C12H16FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and benzene ring are substituted with a cyclopentyl group, a fluorine atom, and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-fluoro-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclopentylation: The amine group is alkylated with cyclopentyl bromide in the presence of a base to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
N-cyclopentyl-3-fluoro-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances its binding affinity, while the fluorine and methoxy groups modulate its electronic properties, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-fluoro-4-chloroaniline
- N-cyclopentyl-3-fluoro-4-hydroxyaniline
- N-cyclopentyl-3-fluoro-4-ethoxyaniline
Uniqueness
N-cyclopentyl-3-fluoro-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-cyclopentyl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
MNOCGLNQTQKELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















